[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine [1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine
Brand Name: Vulcanchem
CAS No.: 1693854-46-4
VCID: VC2869272
InChI: InChI=1S/C6H7N5/c7-9-6-8-5-3-1-2-4-11(5)10-6/h1-4H,7H2,(H,9,10)
SMILES: C1=CC2=NC(=NN2C=C1)NN
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine

CAS No.: 1693854-46-4

Cat. No.: VC2869272

Molecular Formula: C6H7N5

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine - 1693854-46-4

Specification

CAS No. 1693854-46-4
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]pyridin-2-ylhydrazine
Standard InChI InChI=1S/C6H7N5/c7-9-6-8-5-3-1-2-4-11(5)10-6/h1-4H,7H2,(H,9,10)
Standard InChI Key CCJURWSIVOJJJJ-UHFFFAOYSA-N
SMILES C1=CC2=NC(=NN2C=C1)NN
Canonical SMILES C1=CC2=NC(=NN2C=C1)NN

Introduction

Synthesis Methods

The synthesis of Triazolo[1,5-a]pyridin-2-ylhydrazine typically involves cyclization reactions between pyridine derivatives and hydrazines. Various synthetic routes have been developed, allowing for the preparation of this compound from readily available starting materials. These methods highlight the versatility of synthetic approaches available for triazolo-pyridine derivatives.

Key Synthetic Steps

  • Starting Materials: Pyridine derivatives and hydrazines.

  • Reaction Conditions: Temperature control and the presence of catalysts are often required to enhance reaction rates and yields.

  • Product Yield: The yield can vary depending on the specific conditions and catalysts used.

Types of Reactions

  • Nucleophilic Substitution: Allows for the introduction of new functional groups.

  • Cyclization Reactions: Useful for forming additional rings or modifying the existing structure.

  • Hydrolysis: Can be used to break down the compound into simpler components.

Biological Activities and Applications

This compound exhibits potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes or receptors. The mechanism of action often involves high binding affinity to specific enzymes, which can be beneficial in developing therapeutic agents.

Potential Applications

  • Medicinal Chemistry: Potential use in drug development due to its interaction with biological targets.

  • Material Science: Its unique chemical properties make it suitable for various material applications.

Research Findings and Future Directions

Experimental data support the potential of Triazolo[1,5-a]pyridin-2-ylhydrazine through molecular docking studies that illustrate its interaction dynamics with target proteins. Future research should focus on optimizing synthesis methods and exploring its therapeutic potential further.

Molecular Docking Studies

  • Target Proteins: Enzymes and receptors.

  • Interaction Dynamics: High binding affinity suggests potential therapeutic applications.

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